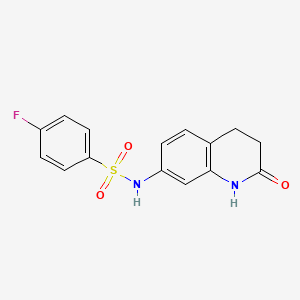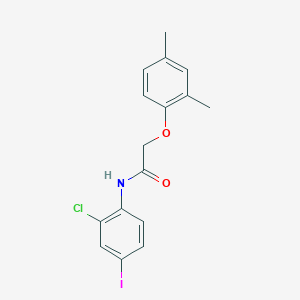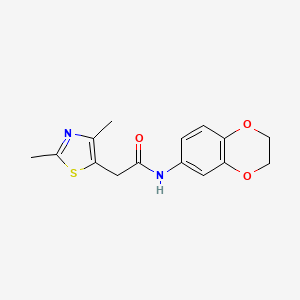![molecular formula C25H37N3O3 B5971844 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5971844.png)
5-[(4-benzyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-benzyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone, commonly known as Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone involves the formation of a covalent bond between the inhibitor and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to the inhibition of the enzyme activity. The inhibition of acetylcholinesterase and butyrylcholinesterase by Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone leads to the accumulation of acetylcholine in the synaptic cleft, resulting in an increase in the cholinergic neurotransmission.
Biochemical and Physiological Effects:
Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone has been shown to have various biochemical and physiological effects. The inhibition of acetylcholinesterase and butyrylcholinesterase by this compound leads to an increase in the cholinergic neurotransmission, which has been reported to improve cognitive function and memory. Additionally, the inhibition of proteases by Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone in lab experiments is its potent inhibitory activity against various enzymes. This compound has been shown to be a highly effective inhibitor of acetylcholinesterase, butyrylcholinesterase, and various proteases, making it a valuable tool in the study of these enzymes. However, one of the limitations of using Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone in lab experiments is its potential toxicity. This compound has been reported to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone. One possible direction is the development of new inhibitors based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, the study of the mechanism of action of Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone may lead to the development of new drugs that target specific enzymes involved in various biological processes.
Conclusion:
Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases. The synthesis method of this compound has been widely reported in scientific articles, and its inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and various proteases has been extensively studied. Despite its potential toxicity, Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone remains a valuable tool in scientific research, and its study may lead to the development of new drugs that target specific enzymes involved in various biological processes.
Méthodes De Synthèse
The synthesis of Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone involves the reaction of 3-(4-morpholinyl)propylamine with 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid followed by the removal of the benzyl group using hydrogenation. The final product is obtained by the reaction of the resulting compound with piperidine-2,6-dione. This synthesis method has been reported in various scientific articles and has been widely used in the production of Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone.
Applications De Recherche Scientifique
Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone has been extensively used in scientific research due to its potent inhibitory activity against various enzymes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters. It has also been reported to inhibit the activity of butyrylcholinesterase, an enzyme that is involved in the metabolism of acetylcholine. Additionally, Boc-3-amino-4-morpholinyl-1-(3-piperidinyl)-1-butanone has been shown to inhibit the activity of various proteases, including trypsin and chymotrypsin, which are involved in the regulation of protein digestion.
Propriétés
IUPAC Name |
5-(4-benzylpiperidine-1-carbonyl)-1-(3-morpholin-4-ylpropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O3/c29-24-8-7-23(20-28(24)12-4-11-26-15-17-31-18-16-26)25(30)27-13-9-22(10-14-27)19-21-5-2-1-3-6-21/h1-3,5-6,22-23H,4,7-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVQIAVFIXLBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCC(CC2)CC3=CC=CC=C3)CCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Benzyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B5971782.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5971791.png)

![1-(2-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5971798.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B5971801.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B5971811.png)
![N,N-dimethyl-2-{4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B5971830.png)
![3-{1-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5971845.png)
![5-methyl-N-({1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B5971847.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5971851.png)
![4-methoxy-N-({1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5971858.png)

